N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound (CAS No. 1040634-16-9) features a thieno[3,2-d]pyrimidin-4-one core substituted with a 2,4-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2-chloro-4-fluorophenyl ring. Its molecular formula is C₂₁H₁₅ClFN₃O₂S₂, with a molecular weight of 459.94 g/mol.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-3-6-18(13(2)9-12)27-21(29)20-17(7-8-30-20)26-22(27)31-11-19(28)25-16-5-4-14(24)10-15(16)23/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHRRMHJXCOHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F6609-2608 is the phosphoinositide 3-kinase (PI3Kα) . PI3Kα is the most frequently mutated kinase in all cancers, with oncogenic mutations detected in about 14% of patients with solid tumors.
Mode of Action
F6609-2608 is a novel, oral allosteric PI3Kα inhibitor . It is uniquely designed to overcome the limitations of non-mutant selective PI3Kα inhibitors via mutant- and isoform-selective PI3Kα inhibition . This selectivity allows for greater target coverage, improved tolerability, and anti-tumor activity.
Biochemical Pathways
The PI3Kα pathway plays a crucial role in cellular processes such as regulating glucose homeostasis. Oncogenic mutations in PI3Kα are common driver events in ER+ breast cancer and other solid tumors. By selectively inhibiting PI3Kα mutations over wild-type PI3Kα, F6609-2608 can disrupt these pathways and exert its therapeutic effects.
Pharmacokinetics
The pharmacokinetics of F6609-2608 are currently being investigated in the first-in-human study, ReDiscover. The study aims to define the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity of F6609-2608 monotherapy in PIK3CA-mutant advanced solid tumor patients.
Result of Action
F6609-2608 has demonstrated encouraging target inhibition and anti-tumor activity across PIK3CA genotypes with minimal impact on glucose homeostasis. In patients with breast cancer and measurable disease, 56% experienced radiographic tumor reduction, and 81% achieved stable disease (SD) or partial response (PR).
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, with the CAS number 1260631-67-1, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 474.0 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClFN3O2S2 |
| Molecular Weight | 474.0 g/mol |
| CAS Number | 1260631-67-1 |
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. In a study involving several synthesized compounds similar to this compound, preliminary tests demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli as well as fungal strains like Candida albicans . The mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Potential
Thieno[3,2-d]pyrimidine derivatives have been explored for their anticancer activities. A study reported that compounds with similar structures inhibit growth in several cancer cell lines by inducing apoptosis and cell cycle arrest . The specific pathways affected include the inhibition of the vascular endothelial growth factor (VEGF) receptor signaling pathway, which is crucial for tumor angiogenesis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cell proliferation and survival.
- Interference with Signaling Pathways : It has been shown to disrupt key signaling pathways such as those mediated by growth factors like VEGF and PDGF .
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound contributes to reduced cell viability .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, a series of thieno[3,2-d]pyrimidine derivatives were tested against six bacterial strains and three fungal strains. The compound exhibited a maximum inhibition rate of 66% against Staphylococcus aureus at a concentration of 500 µM . This highlights its potential as a lead compound for developing new antimicrobial agents.
Investigation into Anticancer Effects
A recent study focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives found that these compounds significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53 expression levels . Such findings suggest that further development could lead to effective cancer therapies.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs vary primarily in their heterocyclic cores and substituents:
*Calculated based on molecular formulas.
Key Observations :
- Core Heterocycle: The thieno[3,2-d]pyrimidinone core (target and ) offers a sulfur-containing aromatic system, contrasting with the nitrogen-rich pyrido[2,3-d]pyrimidinone () or simpler dihydropyrimidinones (). The sulfur atom may enhance lipophilicity and influence π-π stacking interactions .
- Substituent Effects :
- R1 : Electron-donating groups (e.g., 2,4-dimethylphenyl in the target) increase hydrophobicity compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in ).
- R2 : The 2-chloro-4-fluorophenyl group in the target provides a unique halogenated profile, distinct from the trifluoromethyl () or dichlorophenyl () groups, which may alter receptor binding or metabolic stability.
Physicochemical Properties
- Solubility : The target’s methyl groups and halogenated aryl rings likely reduce aqueous solubility compared to analogs with polar substituents (e.g., methoxy in ’s 13b).
- Hydrogen Bonding : The acetamide NH group (common across analogs) participates in intermolecular hydrogen bonds (e.g., N–H···O in ), influencing crystallinity and stability .
- Lipophilicity : The trifluoromethyl group () and chloro/fluoro combinations (target, ) increase logP values, suggesting enhanced membrane permeability.
Spectral Characteristics
Comparative spectral data highlights substituent-driven variations:
*Predicted based on structural similarity. †Expected aromatic splitting due to chloro and fluoro substituents.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 mechanisms .
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves yields in heterogeneous systems .
- Temperature control : Gradual heating (60–80°C) prevents side reactions like oxidation of thioether linkages .
Basic: How can structural integrity and purity be validated during synthesis?
Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine ring and acetamide substitution patterns .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Chromatography : HPLC retention time consistency under gradient elution (C18 column, acetonitrile/water) ensures batch-to-batch reproducibility .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting solubility) .
- Structural analogs : Subtle substituent changes (e.g., 2,4-dimethylphenyl vs. 4-chlorophenyl) alter target binding (Table 1) .
Q. Resolution strategies :
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and enzymatic assays .
- Structural analysis : Compare X-ray crystallography data (e.g., dihedral angles of thienopyrimidine rings) to confirm conformational stability .
Table 1 : Structural analogs and bioactivity trends
| Substituent on Thienopyrimidine | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 2,4-Dimethylphenyl | 0.12 ± 0.03 | Kinase X |
| 4-Chlorophenyl | 0.45 ± 0.12 | Kinase X |
| 3,5-Difluorophenyl | 1.20 ± 0.25 | Kinase Y |
| Data from |
Advanced: What computational methods are recommended to predict target interactions, and how can models be validated?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets. Focus on hydrogen bonding (e.g., acetamide NH with Glu87) and hydrophobic contacts (2,4-dimethylphenyl with Val104) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .
Q. Validation :
- Mutagenesis studies : Replace key residues (e.g., Glu87Ala) and measure binding affinity shifts via ITC .
- Comparative binding assays : Test against known inhibitors (e.g., staurosporine) to confirm competitive inhibition .
Advanced: How to address solubility limitations in biological assays?
Answer:
- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance aqueous solubility (>50 µM) .
- pH adjustment : Prepare buffers at pH 7.4–8.0 to exploit acetamide’s weak acidity (pKa ~9.5) .
- Prodrug design : Introduce phosphate esters at the acetamide group for improved bioavailability .
Advanced: How can crystallographic data inform SAR (Structure-Activity Relationship) studies?
Answer:
- Conformational analysis : X-ray structures reveal planar thienopyrimidine cores and sulfanyl-acetamide torsion angles (~120°), critical for target engagement .
- Hydrogen-bond networks : Map interactions (e.g., pyrimidine N1 with Asp89) to prioritize substituents enhancing binding .
- Crystallographic vs. docking poses : Align MD simulation snapshots with experimental structures to refine docking protocols .
Basic: What analytical techniques are essential for stability studies?
Answer:
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidants (H₂O₂) .
- Stability-indicating HPLC : Monitor degradation products (e.g., sulfoxide formation) under accelerated conditions (40°C/75% RH) .
- Mass spectrometry : Identify degradation pathways (e.g., hydrolysis of the acetamide group) .
Advanced: How to design derivatives to mitigate off-target effects?
Answer:
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., hERG inhibition) .
- Fragment-based design : Replace 2,4-dimethylphenyl with polar groups (e.g., pyridyl) to reduce lipophilicity (clogP from 3.5 to 2.0) .
- Metabolic profiling : Use hepatocyte models to identify cytochrome P450-mediated metabolites and modify labile sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
